molecular formula C19H20F3NO3S B2436342 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1421529-38-5

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2436342
CAS No.: 1421529-38-5
M. Wt: 399.43
InChI Key: YIAOGKNPENWFAO-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including compounds structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, have been studied for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and ion transport. Among these derivatives, specific compounds demonstrated significant inhibitory activities, showcasing their potential in developing therapeutic agents targeting carbonic anhydrase-related disorders (Akbaba et al., 2014).

Structural Analysis and Supramolecular Assembly

The structural characteristics and supramolecular assembly of sulfonamide derivatives have been explored through X-ray powder diffraction and other analytical techniques. These studies reveal the nature of intermolecular interactions within these compounds, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceutical chemistry (Dey et al., 2015).

Analytical and Chemical Properties

Research into the chemical properties of sulfonamide derivatives includes their reactivity under various conditions, such as the formation of stable chromophores with malondialdehyde and 4-hydroxyalkenals under acidic and mild-temperature conditions. This property is leveraged in developing colorimetric assays for lipid peroxidation, highlighting the compound's role in analytical chemistry and diagnostic applications (Gérard-Monnier et al., 1998).

Antimicrobial Activities

The antimicrobial activities of sulfonamide derivatives and their metal complexes have been assessed against a range of gram-positive and gram-negative bacteria. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, underlining the importance of sulfonamide derivatives in medicinal chemistry and pharmacology (Özdemir et al., 2009).

Potassium Channel Blocking and Antiarrhythmic Potential

Certain (4-methanesulfonamidophenoxy)propanolamines, structurally related to the compound , have been synthesized and tested for their ability to block potassium channels, showing potential as Class III antiarrhythmic agents. This application highlights the compound's relevance in developing treatments for cardiac arrhythmias, showcasing its therapeutic potential in cardiovascular diseases (Connors et al., 1991).

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c20-19(21,22)17-7-5-14(6-8-17)12-27(25,26)23-13-18(24)10-9-15-3-1-2-4-16(15)11-18/h1-8,23-24H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAOGKNPENWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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